

Solid-phase peptide synthesis protocol for Cyclic L27-11

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Compound of Interest

Compound Name: Cyclic L27-11

Cat. No.: B1578337

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Executive Summary & Scientific Context

Cyclic L27-11 is a potent, β -hairpin peptidomimetic antibiotic designed to target the outer membrane protein LptD in *Pseudomonas aeruginosa*.^[1] Unlike traditional linear antimicrobial peptides (AMPs), L27-11 utilizes a constrained macrocyclic backbone stabilized by a D-Pro-L-Pro template.^[1] This structural rigidity is critical for its nanomolar affinity and proteolytic stability.

Mechanism of Action: L27-11 disrupts the lipopolysaccharide (LPS) transport machinery by binding to LptD, causing membrane accumulation of LPS and subsequent bacterial cell death.^[2]

Synthesis Challenge: The primary synthetic challenge lies in the head-to-tail macrocyclization of the 14-residue sequence. Standard on-resin cyclization is often inefficient for sequences of this length due to steric hindrance and pseudo-dilution effects. Therefore, this protocol utilizes a 2-Chlorotrityl Chloride (2-CTC) resin strategy, enabling the generation of a fully side-chain protected linear precursor that is cyclized in solution under high-dilution conditions.

Strategic Experimental Design

The 2-Chlorotryl Chloride (2-CTC) Advantage

We select 2-CTC resin over Rink Amide or Wang resin for three specific reasons:

- **Preservation of Side-Chain Protection:** 2-CTC allows cleavage of the peptide from the resin using extremely mild acid (1% TFA), leaving acid-labile side-chain protecting groups (Boc, tBu, Pbf) intact.
- **Prevention of Racemization:** Loading the C-terminal residue (Proline) onto 2-CTC is free of racemization because it involves a nucleophilic substitution of the chloride rather than an activated ester coupling.
- **Suppression of Diketopiperazine (DKP) Formation:** The bulky trityl group sterically hinders the formation of DKP during the deprotection of the second amino acid, a common failure mode in Proline-rich sequences.

Sequence & Retrosynthetic Analysis

- **Target Sequence:** cyclo(Thr-Trp-Leu-Lys-Lys-Arg-Arg-Trp-Lys-Lys-Ala-Lys-D-Pro-Pro)[2]
- **Linear Precursor Strategy:** To minimize steric clash during cyclization, the ring closure point is critical. While the sequence is naturally defined as starting at Thr, the synthetic linear precursor is best designed to place the Proline-Proline turn in the middle of the chain or at the C-terminus to facilitate pre-organization.
- **Selected Linear Precursor:** H-Thr(tBu)-Trp(Boc)-Leu-Lys(Boc)-Lys(Boc)-Arg(Pbf)-Arg(Pbf)-Trp(Boc)-Lys(Boc)-Lys(Boc)-Ala-Lys(Boc)-D-Pro-Pro-OH
 - **Note:** The C-terminal Proline is loaded onto the resin. The N-terminal Threonine provides the amine for final cyclization.

Detailed Protocol: Solid-Phase Synthesis & Cyclization

Phase A: Resin Loading (The Critical First Step)

- **Resin:** 2-Chlorotryl Chloride Resin (1.0 – 1.6 mmol/g loading).

- Target Substitution: 0.4 – 0.6 mmol/g (Lower loading reduces aggregation).
- Swelling: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.
- Loading: Dissolve Fmoc-L-Pro-OH (1.2 eq relative to resin capacity) and DIEA (4 eq) in dry DCM. Add to resin.[3][4][5][6]
- Reaction: Agitate for 2 hours at room temperature.
- Capping: Add Methanol (1 mL) to the reaction mixture and agitate for 15 min to cap unreacted chloride sites. This prevents truncated sequences later.
- Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: Linear Chain Elongation (Fmoc-SPPS)

- Deprotection: 20% Piperidine in DMF (2 x 10 min). UV monitoring recommended.
- Coupling Activation:
 - Reagents: 4 eq Fmoc-AA-OH, 3.9 eq HATU (or DIC/Oxyma), 8 eq DIEA.
 - Solvent: DMF.
 - Time: 45–60 min per residue.
- Special Handling for D-Pro: Ensure Fmoc-D-Pro-OH is used at the specific position (Residue 13).
- Arginine Coupling: Use a double coupling cycle for Arg(Pbf) residues to ensure complete conversion, as the bulky Pbf group can hinder kinetics.

Phase C: Mild Acid Cleavage (Generation of Protected Precursor)

- Objective: Cleave peptide from resin without removing side-chain protection.
- Reagent: 1% TFA in DCM (v/v).

- Protocol:
 - Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with evaporation).
 - Treat resin with 1% TFA/DCM (10 mL) for 2 min. Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately).
 - Repeat this mild cleavage step 5–8 times.
 - Concentrate the combined filtrates under reduced pressure (Rotavap). Do not heat above 30°C.
 - Precipitate the protected peptide in ice-cold water or ether (depending on solubility). Lyophilize to obtain the white powder: Side-Chain Protected Linear L27-11.

Phase D: Solution-Phase Macrocyclization

- Principle: High dilution favors intramolecular (head-to-tail) reaction over intermolecular dimerization.
- Concentration: 1 mM (Critical).
- Dissolution: Dissolve the protected linear peptide in dry DMF/DCM (1:1) to a concentration of 1 mM.
- Base Addition: Add DIEA (3–5 eq) to ensure the N-terminus is unprotonated.
- Coupling Agent: Add PyBOP (3 eq) and HOAt (3 eq). PyBOP is preferred here for its slower, more controlled activation compared to HATU, reducing racemization risk at the C-terminal Pro.
- Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC (shift in retention time) and LC-MS (mass remains same, but peak shape changes).
- Work-up: Evaporate solvent under high vacuum.

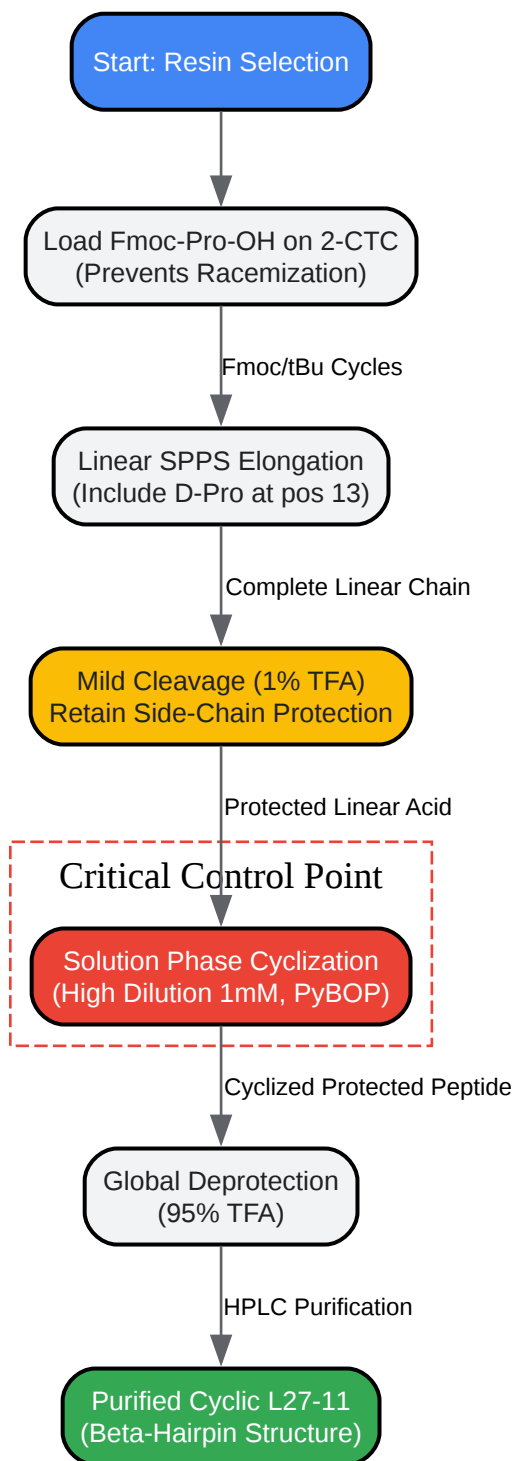
Phase E: Global Deprotection & Purification

- Deprotection Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
- Reaction: Add cocktail to the cyclized residue. Stir for 2–3 hours.
- Precipitation: Add cold diethyl ether to precipitate the crude cyclic peptide. Centrifuge and wash with ether (3x).
- Purification:
 - Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
 - Buffer A: 0.1% TFA in Water.
 - Buffer B: 0.1% TFA in Acetonitrile.
 - Gradient: 10% to 60% B over 45 min.
- Validation: ESI-MS should show [M+H]⁺ calc ≈ 1805.2 Da.

Visual Workflows

Figure 1: Synthesis Logic Flow

This diagram illustrates the critical decision points in the 2-CTC strategy.



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Caption: Workflow for the synthesis of **Cyclic L27-11** highlighting the orthogonal protection strategy.

Troubleshooting & Optimization Table

Issue	Probable Cause	Corrective Action
Low Yield in Linear Synthesis	Aggregation of hydrophobic/cationic residues.	Use Pseudoproline dipeptides (e.g., Fmoc-Leu-Thr(PsiMe,Mepro)-OH) or switch to PEG-PS resin.
Incomplete Cyclization	Conformation constraints; Concentration too high.	Increase dilution to 0.5 mM. Ensure linear precursor is fully dissolved before adding PyBOP.
Racemization of C-term Pro	Over-activation during cyclization.	Use PyBOP/HOAt instead of HATU. Maintain pH < 8 during cyclization (limit base).
Polymerization	Intermolecular reaction dominates.	Strictly enforce dropwise addition of the peptide to the coupling solution.

References

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Disclaimer: This protocol is intended for research use only. All chemical handling should be performed in a fume hood with appropriate PPE.

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Sources

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